molecular formula C15H22N4O3S B2941496 N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide CAS No. 2034510-53-5

N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide

Cat. No.: B2941496
CAS No.: 2034510-53-5
M. Wt: 338.43
InChI Key: SUOIGSDVTKDRRV-UHFFFAOYSA-N
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Description

The compound N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide features a benzo[c][1,2,5]thiadiazole core fused with a sulfone (2,2-dioxide) group, a piperidine ring, and an N-methyl acetamide side chain.

Properties

IUPAC Name

N-methyl-2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-16-15(20)11-18-9-7-12(8-10-18)19-14-6-4-3-5-13(14)17(2)23(19,21)22/h3-6,12H,7-11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOIGSDVTKDRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCC(CC1)N2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide typically involves multiple steps, starting with the construction of the benzo[c][1,2,5]thiadiazole ring system. This can be achieved through the cyclization of appropriate precursors under acidic or oxidative conditions. The piperidine ring is then introduced through nucleophilic substitution reactions, often using piperidine itself or its derivatives.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would necessitate optimization of each step for yield and purity. Catalysts and solvent systems are chosen to maximize efficiency, and reaction conditions are carefully controlled to prevent by-products. Continuous flow methods and automated systems might also be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation: : Can lead to further functionalization of the benzo[c][1,2,5]thiadiazole ring, potentially forming sulfone derivatives.

  • Reduction: : Might target the N-methyl or the benzo[c][1,2,5]thiadiazole moiety.

  • Substitution: : The piperidine nitrogen can participate in nucleophilic substitutions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Conditions vary widely but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products depend on the type of reaction undertaken. Oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated products. Substitution reactions would produce a variety of N-substituted piperidine derivatives.

Scientific Research Applications

N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide finds use across multiple domains of scientific research:

  • Chemistry: : As a reagent or intermediate in the synthesis of complex molecules.

  • Biology: : Potential use in biochemical assays to study its interaction with biomolecules.

  • Medicine: : Investigated for its potential therapeutic effects, possibly acting as a ligand for specific receptors.

  • Industry: : May be used in the development of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. Its piperidine ring is known to interact with various biological receptors, potentially modulating their activity. The benzo[c][1,2,5]thiadiazole moiety adds another layer of complexity, possibly engaging in π-stacking interactions or hydrogen bonding with target molecules. These combined interactions can activate or inhibit pathways relevant to the compound’s intended application.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

VA17 and VA20 ()

VA17 (N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide) and VA20 (N-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide) share the 1,3,4-thiadiazole core and piperidin-1-yl acetamide side chain with the target compound. Key differences include:

  • Core Structure: VA17/VA20 use a monocyclic 1,3,4-thiadiazole, whereas the target has a bicyclic benzo[c][1,2,5]thiadiazole with sulfone groups.
  • Activity : VA17/VA20 are reported as analgesic/antipyretic agents, suggesting the piperidine-acetamide motif may modulate central nervous system targets .
Antimicrobial 1,3,4-Thiadiazoles ()

Compounds in incorporate pyrazole and nitro groups into 1,3,4-thiadiazoles. Four derivatives showed superior antimicrobial activity against E. coli, B. mycoides, and C. albicans. Compared to the target compound:

  • Synthesis : Both classes utilize hydrazine derivatives and coupling reactions, but the target’s benzo[c]thiadiazole core likely requires specialized cyclization steps .

Benzothiazole Derivatives ()

BZ-IV (N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide) shares an acetamide-heterocyclic amine motif with the target. Key distinctions:

  • Core Heterocycle : BZ-IV uses a benzothiazole, which lacks the sulfone group but retains aromaticity. This difference may influence redox properties or enzyme inhibition profiles.
  • Amine Component : BZ-IV employs a piperazine (two nitrogen atoms), enhancing basicity, whereas the target’s piperidine (one nitrogen) offers different steric and electronic effects .

Acetylcholinesterase-Targeting Thiadiazoles ()

Derivatives 7a–7l (N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) feature a piperidin-1-yl ethylthio group linked to 1,3,4-thiadiazole. Comparatively:

  • Linkage : The thioether spacer in 7a–7l may reduce metabolic stability compared to the target’s direct acetamide-piperidine bond.
  • Activity : These compounds inhibit acetylcholinesterase, suggesting the piperidine-thiadiazole combination could be versatile for neurological targets. The target’s sulfone might further optimize binding affinity .

Biological Activity

N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide is a complex organic compound with significant biological activity, particularly in the context of cancer research. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a piperidine ring and a benzothiadiazole moiety, which is known for its diverse biological properties. The molecular formula of the compound is C15H20N4O3SC_{15}H_{20}N_4O_3S, and its IUPAC name reflects its complex structure.

Biological Activity Overview

Recent studies have highlighted the compound's anticancer properties , particularly against various human cancer cell lines. The following sections detail its biological evaluation through in vitro assays and molecular docking studies.

Anticancer Activity

  • In Vitro Studies :
    • The compound was tested against several cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7). Results indicated that it exhibits significant cytotoxic effects with GI50 values comparable to established chemotherapeutic agents like doxorubicin.
    • For instance, one study reported GI50 values of 2.98 μM against MCF-7 cells, 2.85 μM against A549 cells, and 2.53 μM against HEPG-2 cells, demonstrating its potential as an effective anticancer agent .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed that the compound interacts favorably with key proteins involved in cancer progression, such as CDK9/Cyclin T1. The binding affinity of the compound was attributed to hydrophobic interactions with crucial amino acid residues within the target protein .

Table 1: Cytotoxicity of this compound

Cell LineGI50 (μM)Comparison DrugGI50 (μM)
MCF-72.98Doxorubicin4.15
A5492.85Doxorubicin3.26
HEPG-22.53Doxorubicin3.87

Case Study 1: Efficacy Against Hepatocellular Carcinoma

In a study focusing on hepatocellular carcinoma, this compound demonstrated remarkable anti-proliferative effects. The study utilized an MTT assay to evaluate cell viability and confirmed that the compound significantly reduced cell growth at low concentrations .

Another investigation into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .

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